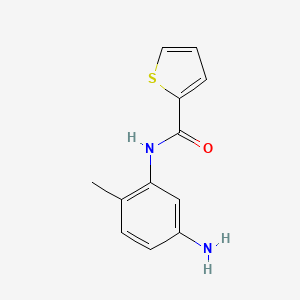

N-(5-Amino-2-methylphenyl)-2-thiophenecarboxamide

Overview

Description

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the molecular formula C16H15N5 . It has a molecular weight of 277.33 . It is a solid at room temperature .

Synthesis Analysis

This compound can be synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . Another method involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent .Molecular Structure Analysis

The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis

The compound is known to react with various ketones to form a series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 537.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 83.6±0.3 cm3, and a polar surface area of 77 Å2 .Scientific Research Applications

Antibacterial and Antifungal Activities

- Biologically Active Thiophene Derivatives : Two thiophene-3-carboxamide derivatives exhibited significant antibacterial and antifungal properties. These compounds demonstrated an ability to form intramolecular hydrogen bonds, which may contribute to their biological activity (Vasu et al., 2003).

- Synthesis and Evaluation of Analogues : A series of thiophene-carboxamide analogues were synthesized, showing potent antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents (Habila et al., 2015).

Synthesis and Characterization

- Thiourea Derivatives : The synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea showcased the chemical versatility of thiophene derivatives. This study highlighted the molecular packing and hydrogen bonding in solid-state structures, emphasizing the compound's potential for further chemical modifications (Chien Ing Yeo & E. Tiekink, 2019).

Anticancer and Antitumor Activities

- Derivatives with Antinociceptive Activity : N-Substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides were synthesized and studied for their antinociceptive activity, highlighting the therapeutic potential of thiophene derivatives in pain management (Shipilovskikh et al., 2020).

- Chemoselective Thionation-Cyclization : Research into 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of enamides indicated a method for introducing functional groups into thiophene derivatives, useful for developing novel pharmaceuticals (Kumar et al., 2013).

Mechanism of Action

Target of Action

N-(5-Amino-2-methylphenyl)-2-thiophenecarboxamide primarily targets microbial strains . It has been synthesized and studied for its antimicrobial activities against clinically isolated strains . The compound also exhibits antioxidant activity , as determined by the diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .

Mode of Action

The compound interacts with its targets, i.e., microbial strains, by inhibiting their growth and proliferation

Result of Action

The result of the action of N-(5-Amino-2-methylphenyl)-2-thiophenecarboxamide is the inhibition of growth and proliferation of targeted microbial strains . Additionally, the compound exhibits antioxidant activity, which suggests it may neutralize harmful free radicals in the body .

Safety and Hazards

Future Directions

The compound has been found to have in vitro antimicrobial activities against clinically isolated strains . It also shows good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method . These properties suggest potential future directions for research and application of this compound.

properties

IUPAC Name |

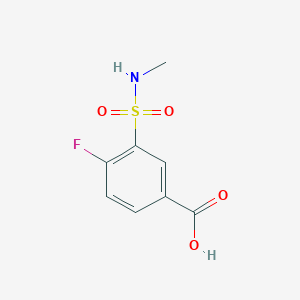

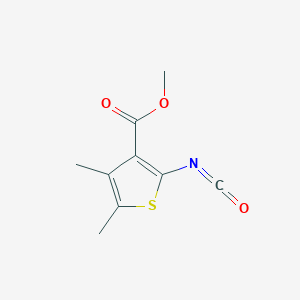

N-(5-amino-2-methylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-4-5-9(13)7-10(8)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPSYCAKGSAHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-2-thiophenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B3167810.png)

![Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride](/img/structure/B3167813.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3167819.png)

![1-Methyl-4-oxo-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3167850.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3167881.png)